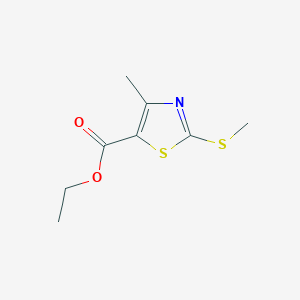![molecular formula C10H13NO5S B14631074 2-[(3-Sulfopropyl)amino]benzoic acid CAS No. 52962-47-7](/img/structure/B14631074.png)
2-[(3-Sulfopropyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Sulfopropyl)amino]benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a sulfopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Sulfopropyl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with 3-chloropropanesulfonic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 2-aminobenzoic acid attacks the chloropropane moiety, resulting in the formation of the sulfopropylamino derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Sulfopropyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic group to a sulfide or thiol group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfide or thiol derivatives, and various substituted aminobenzoic acid derivatives.
Scientific Research Applications
2-[(3-Sulfopropyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Sulfopropyl)amino]benzoic acid involves its interaction with specific molecular targets. The sulfopropylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoic acid: Lacks the sulfopropyl group, making it less water-soluble.
3-Sulfopropylamine: Lacks the benzoic acid moiety, limiting its applications in organic synthesis.
4-Aminobenzoic acid: Has a different substitution pattern, affecting its reactivity and applications.
Uniqueness
2-[(3-Sulfopropyl)amino]benzoic acid is unique due to its combination of a benzoic acid moiety with a sulfopropylamino group. This structural feature enhances its water solubility and allows for diverse chemical reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
52962-47-7 |
|---|---|
Molecular Formula |
C10H13NO5S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
2-(3-sulfopropylamino)benzoic acid |
InChI |
InChI=1S/C10H13NO5S/c12-10(13)8-4-1-2-5-9(8)11-6-3-7-17(14,15)16/h1-2,4-5,11H,3,6-7H2,(H,12,13)(H,14,15,16) |
InChI Key |
TXGBQKXCXVFKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid](/img/structure/B14630995.png)




![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)





![Acetamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14631054.png)

